N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine
Overview
Description
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like chloroform and catalysts such as triethylamine. The reaction mixture is usually stirred at low temperatures (0-5°C) and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It has been investigated for its anticancer, antiviral, and antibacterial properties.
Industry: The compound is used in the development of new materials with desirable photophysical properties.
Mechanism of Action
The mechanism of action of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis . In biological sensing applications, the compound’s fluorescence properties change upon binding to target molecules, allowing for detection and quantification .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,4-oxadiazole
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Uniqueness
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine is unique due to its specific substitution pattern and the presence of a pentan-1-amine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to act as a fluorescent probe and its potential therapeutic effects set it apart from other oxadiazole derivatives .
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-3-7-10-15-11-13-16-17-14(18-13)12-8-5-4-6-9-12/h4-6,8-9,15H,2-3,7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGMUFSOCSNUOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=NN=C(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237751 | |
Record name | N-Pentyl-5-phenyl-1,3,4-oxadiazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-98-1 | |
Record name | N-Pentyl-5-phenyl-1,3,4-oxadiazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Pentyl-5-phenyl-1,3,4-oxadiazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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